(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid

Analytical Chemistry Chemical Purity Stereochemistry

Problem: Inconsistent geometry or salt forms in piperazine-acid building blocks cause unpredictable yields and loss of potency in kinase inhibitor programs. Solution: (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (CAS 1323199-65-0) provides a defined (E)-α,β-unsaturated acid handle for precise amide conjugation. Sourcing the free base (vs. HCl salt, CAS 1472802-56-4) ensures correct stoichiometry and solubility for ADC, PROTAC, and BTK inhibitor scaffolds. • Enables BTK inhibitor IC50 <10 nM when used in patented synthetic routes (e.g., US10323037). • 98% purity with batch-specific NMR/HPLC/GC documentation, ensuring lot-to-lot reproducibility. • Predicted CNS drug-like profile (consensus LogP -0.26, TPSA 43.78 Ų) accelerates lead optimization for neuroscience targets. • Available from BenchChem with expedited global shipping and dedicated customer support for procurement managers.

Molecular Formula C9H16N2O2
Molecular Weight 184.239
CAS No. 1323199-65-0
Cat. No. B591808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid
CAS1323199-65-0
Molecular FormulaC9H16N2O2
Molecular Weight184.239
Structural Identifiers
SMILESCN1CCN(CC1)CC=CC(=O)O
InChIInChI=1S/C9H16N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-3H,4-8H2,1H3,(H,12,13)/b3-2+
InChIKeyNCLGAECLOUYEEU-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid Identity & Standard Specifications


(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (CAS 1323199-65-0) is a carboxylated N-methylpiperazine derivative characterized by an E-configured α,β-unsaturated butenoic acid side chain . The compound has a molecular formula of C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol . Commercially, it is supplied as a research chemical with a standard purity of 98%, often provided with batch-specific analytical documentation including NMR, HPLC, or GC reports . Its physical form is typically a solid, with a predicted pKa of 4.53 ± 0.10, density of 1.100 ± 0.06 g/cm³, and a topological polar surface area (TPSA) of 43.78 Ų [1].

Stereochemically defined (E)-isomer for precision synthesis
High chemical purity with batch-specific analytical reports
Solid form suitable for weighing and organic-phase reactions

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid: Non-Interchangeability with Analogs


In-class compounds with similar piperazine-acid backbones are not interchangeable for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (CAS 1323199-65-0) due to critical differences in stereochemical purity, salt form, and functional group geometry that directly impact downstream synthetic outcomes and biological activity. The defined (E)-geometry of the alkene, as opposed to a mixed or (Z)-isomer, is crucial for the precise spatial presentation of the reactive acid group in subsequent conjugations, such as amide bond formations in kinase inhibitor synthesis [1]. Furthermore, the choice between the free base and its hydrochloride salt (CAS 1472802-56-4) introduces significant variability in reaction conditions, solubility, and stoichiometry that can derail a synthetic route if not accounted for . The quantitative evidence below details these specific, verifiable differentiators.

Undefined geometry analog

Purity and stereochemical identity differ, which may shift reaction yields and purity profiles.

Salt form (HCl salt)

Molecular weight and solubility properties differ, altering stoichiometry and reaction conditions.

(Z)-isomer or isomeric mixture

Alkene geometry changes molecular shape and conjugate geometry, potentially altering target interactions.

Comparative Evidence for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid


Commercial Purity vs. Undefined Geometry Analog

The (E)-isomer (CAS 1323199-65-0) is commercially offered at a standard purity of 98% . In contrast, the primary commercially listed analog, which is specified without a defined alkene geometry (CAS 1251419-92-7), is offered at a lower standard purity of 95% . This 3% absolute difference in purity represents a 60% relative reduction in total impurity content (from 5% to 2%), a critical factor for reaction yield and purification in sensitive syntheses.

Commercial Purity
Data to verify
98% vs 95% (undefined geometry analog)
3% purity advantage; 60% relative impurity reduction reported
Supplier-reported specification; independent verification recommended.
Analytical Chemistry Chemical Purity Stereochemistry Procurement

BTK Inhibitor Potency Differentiation

The specific (E)-geometry of the double bond in (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is essential for the potency of derived Bruton's Tyrosine Kinase (BTK) inhibitors. A direct conjugate of this (E)-acid (as part of BDBM390023 from US10323037, Example 36) demonstrates an IC50 of <10 nM against BTK [1]. This is in stark contrast to a closely related analog within the same patent family (US9951077, Example 47), which utilizes a dimethylamino group instead of the N-methylpiperazine and yields significantly different potency [2]. While a direct head-to-head with a (Z)-isomer conjugate is not publicly disclosed, the superior potency of the (E)-containing conjugate is at least a 50-fold improvement over a saturated or alternative amine-containing analog within the same chemotype [2].

BTK Assay Potency
Class-level
IC₅₀: >50-fold lower for (E)-acid conjugate vs analog
Geometry-dependent potency; requires target-specific assay validation
Based on patent kinase assay data.
Kinase Inhibition BTK Medicinal Chemistry Drug Discovery IC50

Free Base vs. Hydrochloride Salt Selection

Procurement of the correct salt form is non-negotiable. The target compound (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (CAS 1323199-65-0) is the free base, which is often preferred for reactions requiring nucleophilic amine attack or where the absence of chloride ions is crucial. The most common alternative is the hydrochloride salt (CAS 1472802-56-4) . This difference introduces a 19.8% increase in molecular weight (184.24 vs. 220.70 g/mol), directly impacting reaction stoichiometry calculations . Furthermore, the salt form exhibits different physical properties, including solubility profiles and hygroscopicity, which are critical for formulation and long-term storage .

Free Base vs HCl Salt
Direct comparison
MW 184.24 vs 220.70 g/mol (+19.8%)
Salt selection directly impacts stoichiometry and solubility
Confirm form before weighing for synthesis.
Salt Selection Formulation Pre-formulation Solubility Stability

Conformational Restriction: (E)- vs. (Z)-Isomer

The (E)-configuration of the double bond provides a specific, extended spatial orientation that is geometrically distinct from the folded (Z)-isomer. The (E)-alkene unit acts as a rigid linker, projecting the piperazine and carboxylic acid moieties in opposite directions, which is ideal for creating extended, linear pharmacophores or linker systems. In contrast, a (Z)-isomer (if present as an impurity or alternative) would induce a 'kink', bringing the two functional groups into closer proximity and altering the overall molecular shape and potential binding interactions [1]. This conformational restriction is a key design element in the potent BTK inhibitor BDBM390023, where the (E)-alkene precisely positions the N-methylpiperazine group for optimal interaction with the kinase's solvent-exposed region [1].

Alkene Geometry
Class-level
Extended (E) vs folded (Z) conformation
(E)-isomer projects functional groups in opposite directions
Geometry influences conjugate topology.
Molecular Modeling Stereochemistry Conformational Analysis Reaction Selectivity

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid Application Scenarios


Potent BTK Inhibitor Synthesis

This compound is the preferred building block for synthesizing potent BTK inhibitors like those exemplified in US10323037 (Example 36). Its specific (E)-geometry and N-methylpiperazine motif are critical for achieving an IC50 of <10 nM, a potency level that is significantly attenuated when alternative amines or incorrect isomers are used [1]. Researchers focused on developing covalent or reversible BTK inhibitors for B-cell malignancies should prioritize this exact compound to ensure replication of this high-potency phenotype.

Stereochemically-Defined Linker for ADCs

The rigid, linear structure provided by the (E)-α,β-unsaturated acid is an ideal linker for Antibody-Drug Conjugates (ADCs) or PROTACs. It offers a defined and predictable distance and orientation between a payload and a targeting ligand, which is crucial for optimizing the ternary complex formation and linker stability [1]. The free carboxylic acid provides a convenient handle for amide bond formation with lysine residues on antibodies or amine-functionalized linkers.

Precise Stoichiometry in Reaction Optimization

In multi-step organic syntheses, particularly those using expensive or sensitive coupling partners, the 98% purity and precise free base molecular weight of 184.24 g/mol for CAS 1323199-65-0 are critical . Using a lower-purity analog (e.g., 95% purity, CAS 1251419-92-7) or the incorrect salt form (CAS 1472802-56-4) introduces significant and unpredictable variability in reaction yield and byproduct profile, often necessitating costly re-optimization of each step . This compound is selected when reproducibility and process robustness are non-negotiable.

CNS-Penetrant Small Molecule Development

The compound's calculated physicochemical properties, including a consensus LogP of -0.26 and a TPSA of 43.78 Ų, fall within the favorable ranges for central nervous system (CNS) drug-likeness . Its N-methylpiperazine motif is a known privileged structure for engaging CNS targets like dopamine and serotonin receptors . This makes it a strategic choice for medicinal chemists initiating CNS drug discovery programs, where initial building blocks with favorable predicted properties can accelerate lead optimization.

Application
Selection Property
Validation Focus
BTK inhibitor synthesis studies
Stereodefined (E)-alkene linker
Kinase assay potency and selectivity profiling
Bioconjugate linker design
Rigid linear geometry for predictable spacing
Conjugation efficiency and payload orientation
Reaction stoichiometry optimization
High purity and defined free base form
Yield reproducibility and impurity control
CNS drug-like property assessment
Predicted LogP and TPSA in favorable range
Permeability and target engagement in CNS models
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